molecular formula C11H13N3S B1438927 1-[4-(dimethylamino)phenyl]-1H-imidazole-2-thiol CAS No. 1156923-25-9

1-[4-(dimethylamino)phenyl]-1H-imidazole-2-thiol

Cat. No.: B1438927
CAS No.: 1156923-25-9
M. Wt: 219.31 g/mol
InChI Key: IZNDLSJNPVIPFQ-UHFFFAOYSA-N
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Description

The compound “1-[4-(dimethylamino)phenyl]-1H-imidazole-2-thiol” is an organic compound containing an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a thiol group, which is an organosulfur compound that contains a carbon-bonded sulfhydryl (–SH) group (similar to the hydroxyl group (–OH) in alcohols). The compound also contains a dimethylamino group attached to a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, the thiol group, and the dimethylamino group. The electronic and steric effects of these groups would likely influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar thiol and dimethylamino groups could impact the compound’s solubility in different solvents .

Scientific Research Applications

Synthesis and Transformation of Derivatives

The synthesis and transformation of 1,3-azoles, including imidazoles, have been extensively studied due to their chemical and biological properties. The synthesis generally involves metallic derivatives of imidazole and phosphorus halides, or a cross-coupling of halogenimidazoles and dialkyl phosphites in the presence of a palladium catalyst. These derivatives exhibit diverse biological activities such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative properties (E. Abdurakhmanova et al., 2018).

Azolylthioacetic Acids Synthesis and Activity

Azolylthioacetic acids, derived from azoles including imidazoles, show significant biological effects. Their synthesis involves reactions of azoles containing the thiol group with haloacetic acids, leading to compounds characterized by antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activity. This highlights the potential for new bioactive compounds within this class (V. Chornous et al., 2016).

Therapeutic Versatility of Imidazo[2,1-b]-thiazoles

Imidazo[2,1-b]thiazole derivatives have shown a wide range of pharmacological activities, establishing this moiety as a promising and versatile component in medicinal chemistry. These derivatives have been part of several therapeutic agents, indicating their significant role in developing new drugs (M. Shareef et al., 2019).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives have been explored for their antitumor activities, with some compounds showing promising results in preclinical testing. This research area is crucial for discovering new antitumor drugs and understanding compounds with diverse biological properties (M. Iradyan et al., 2009).

Organoselenium Compounds and Thiol Modifiers

Organoselenium compounds, mimicking the activity of selenoproteins and modifying thiol groups in proteins, offer insights into designing new molecules with enhanced pharmacological effects. These compounds' GPx-like activity and ability to protect selenoproteins from inactivation are key areas of research, highlighting their potential beyond mere enzymatic mimicry (N. V. Barbosa et al., 2017).

Mechanism of Action

The mechanism of action of a compound generally refers to how it interacts with biological systems, which is not applicable here unless the compound is known to have biological activity .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as any biological activity it might have. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis .

Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-13(2)9-3-5-10(6-4-9)14-8-7-12-11(14)15/h3-8H,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNDLSJNPVIPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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